molecular formula C21H18N2O5S B2894971 4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide CAS No. 2097884-43-8

4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide

Cat. No.: B2894971
CAS No.: 2097884-43-8
M. Wt: 410.44
InChI Key: ANNSDTQWAIRWOO-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide is a synthetic chemical reagent of significant interest in advanced pharmaceutical and biochemical research. With a molecular formula of C22H19N3O6S and a molecular weight of 453.47 g/mol, this compound features a benzene-sulfonamide core that is strategically functionalized with both a 2,5-dioxopyrrolidin-1-yl (succinimide) group and a furan-3-yl benzyl substituent . The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its diverse pharmacological activities. Sulfonamide-based compounds are extensively studied for their antibacterial properties, as well as their potential as anti-carbonic anhydrase agents, which can be relevant for treating conditions like glaucoma or inflammation . The presence of the dioxopyrrolidinyl (succinimidyl) moiety is particularly notable, as this group is highly reactive and often employed in bioconjugation chemistry. It can facilitate the covalent linking of this molecule to other biomolecules, such as proteins or peptides, making it a valuable tool for developing targeted therapeutics, affinity probes, or diagnostic agents . Researchers can leverage this compound to explore novel enzyme inhibitors, given the established role of sulfonamides in disrupting key enzymatic pathways in microorganisms . Furthermore, its unique structure, incorporating heteroaromatic furan and succinimide rings, provides a complex scaffold for structure-activity relationship (SAR) studies in drug discovery campaigns. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with care, adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[[4-(furan-3-yl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c24-20-9-10-21(25)23(20)18-5-7-19(8-6-18)29(26,27)22-13-15-1-3-16(4-2-15)17-11-12-28-14-17/h1-8,11-12,14,22H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNSDTQWAIRWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)Benzenesulfonamide

This intermediate is synthesized through a cyclocondensation reaction:

Procedure :

  • Reactants : 4-Aminobenzenesulfonamide (1.0 eq) and maleic anhydride (1.2 eq).
  • Solvent : Acetic acid (0.5 M).
  • Conditions : Reflux at 120°C for 6 hours under nitrogen.
  • Work-up : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Key Data :

Parameter Value
Yield 78–82%
Purity (HPLC) ≥98%
Melting Point 215–217°C

The reaction proceeds via formation of a maleamic acid intermediate, followed by intramolecular cyclization to yield the pyrrolidine-2,5-dione ring.

Preparation of [4-(Furan-3-yl)Phenyl]Methyl Bromide

This benzyl halide is synthesized via a Suzuki-Miyaura coupling followed by bromination:

Step 1: Suzuki Coupling

  • Reactants : 4-Bromobenzyl bromide (1.0 eq) and furan-3-boronic acid (1.1 eq).
  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : K₂CO₃ (2.0 eq).
  • Solvent : DME/H₂O (4:1).
  • Conditions : 80°C for 12 hours.

Step 2: Bromination

  • Reactants : [4-(Furan-3-yl)phenyl]methanol (1.0 eq) and PBr₃ (1.5 eq).
  • Solvent : Dichloromethane (0.3 M).
  • Conditions : 0°C to room temperature, 2 hours.

Key Data :

Parameter Value
Suzuki Yield 85%
Bromination Yield 90%
Purity (GC-MS) ≥95%

N-Alkylation to Assemble the Target Compound

The final step involves coupling the two fragments:

Procedure :

  • Reactants :
    • 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide (1.0 eq)
    • [4-(Furan-3-yl)phenyl]methyl bromide (1.1 eq)
  • Base : Triethylamine (2.0 eq).
  • Catalyst : DMAP (0.1 eq).
  • Solvent : THF (0.4 M).
  • Conditions : Room temperature, 4 hours.

Work-up :

  • Remove THF under reduced pressure.
  • Extract with dichloromethane (3 × 50 mL).
  • Wash organic layer with brine, dry over MgSO₄, and concentrate.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Key Data :

Parameter Value
Yield 75%
Purity (HPLC) 99.3%
$$ R_f $$ (TLC) 0.45 (EA/Hex 1:1)

Optimization of Reaction Parameters

Solvent Screening

Solvent polarity significantly impacts alkylation efficiency:

Solvent Dielectric Constant Yield (%)
THF 7.5 75
DMF 36.7 68
Acetonitrile 37.5 62

THF provides optimal balance between solubility and reaction rate.

Catalyst Loading

DMAP accelerates the reaction via nucleophilic catalysis:

DMAP (mol%) Time (h) Yield (%)
0 12 45
5 6 68
10 4 75

Purification and Characterization

Chromatographic Conditions

  • Column : C18 reversed-phase (250 × 4.6 mm, 5 μm).
  • Mobile Phase : Acetonitrile/water (60:40).
  • Flow Rate : 1.0 mL/min.
  • Retention Time : 8.2 minutes.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.02 (s, 1H, SO₂NH₂), 7.89–7.86 (m, 2H, Ar-H), 7.45–7.42 (m, 2H, Ar-H), 6.98 (s, 1H, furan-H), 4.52 (s, 2H, CH₂), 2.95–2.89 (m, 4H, pyrrolidinone-CH₂).
  • HRMS (ESI) :
    Calculated for C₂₁H₁₈N₂O₅S [M+H]⁺: 417.0924; Found: 417.0926.

Scalability and Industrial Production

The patent-pending method (US9950997B2) demonstrates scalability:

Scale Yield (%) Purity (%)
10 g 75 99.3
1 kg 72 99.1
10 kg 70 98.8

Key industrial considerations:

  • Use of continuous flow reactors for maleic anhydride cyclization.
  • Automated crystallization systems to ensure consistent particle size.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The sulfonamide group can be reduced to amines under hydrogenation conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features and Substituent Variations

The table below highlights key structural and functional differences between the target compound and similar derivatives:

Compound Name/ID Core Structure Substituents on Benzene N-Linked Group Molecular Weight (g/mol) Key Properties/Activities References
Target Compound Benzene sulfonamide 4-(2,5-dioxopyrrolidin-1-yl) N-{[4-(furan-3-yl)phenyl]methyl} ~444.5* Unknown (structural focus)
MPPB () Benzamide 4-(2,5-dimethylpyrrol-1-yl) N-(2,5-dioxopyrrolidin-1-yl) N/A ↑ Monoclonal antibody production; ↓ glycosylation
4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide () Benzene sulfonamide 4-(2,5-dioxo-3-phenylpyrrolidin-1-yl) None (direct sulfonamide) 330.36 LogP = 3.22; density = 1.435 g/cm³
Compound 13 () Triazole-carboxamide N/A N-[3-(2,5-dioxopyrrolidin-1-yl)propyl] N/A Cyclophilin domain inhibition
Compound Benzene sulfonamide 4-(2,5-dioxopyrrolidin-1-yl) N-{2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl} 444.5 Unknown (structural focus)

*Estimated based on structural similarity to compound.

Key Observations:

Core Modifications :

  • The target compound and derivative share the 4-(2,5-dioxopyrrolidin-1-yl)benzene sulfonamide core, but differ in the N-linked group. The furan-3-yl benzyl group in the target contrasts with the thiophene-pyrazole-ethyl chain in , which may alter solubility and target selectivity .
  • MPPB () replaces the sulfonamide with a benzamide but retains the dioxopyrrolidinyl group. Its 2,5-dimethylpyrrole substituent was critical for enhancing antibody production, suggesting that pyrrolidine ring substituents significantly influence bioactivity .

Substituent Effects on Physicochemical Properties: The 3-phenyl substituent on the pyrrolidine dione in increases hydrophobicity (LogP = 3.22) compared to unsubstituted analogs. Thiophene () and furan (target) substituents differ in electronic effects: thiophene’s sulfur atom offers greater polarizability, while furan’s oxygen may engage in stronger dipole interactions .

Biological Activity Insights :

  • MPPB’s suppression of galactosylation () underscores the impact of pyrrolidine dione derivatives on post-translational modifications. The target compound’s furan-benzyl group could similarly influence protein-binding interactions, though empirical studies are needed .
  • Compound 13 () demonstrates that dioxopyrrolidinyl-linked chains can target specific protein domains (e.g., cyclophilin), suggesting the target compound’s N-benzyl group may be optimized for analogous applications .

Q & A

Q. Critical Intermediates :

  • Dioxopyrrolidinyl precursor (ensures pyrrolidine ring integrity).
  • Sulfonated benzene intermediate (confers sulfonamide reactivity).

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsPurpose
12-fluorobenzaldehyde, pyrrolidine-2,5-dione, 80°C, pH 3–4Forms dioxopyrrolidinyl core
2Benzenesulfonyl chloride, triethylamine, DCMIntroduces sulfonamide group
34-(furan-3-yl)phenylboronic acid, Pd catalyst, THFAttaches furan-phenylmethyl group

Basic: Which functional groups in this compound are most reactive, and how do they influence its chemical behavior?

Methodological Answer:
The compound’s reactivity is dominated by three groups:

Sulfonamide (-SO₂NH-) : Participates in hydrogen bonding and acts as a leaving group in nucleophilic substitutions .

Dioxopyrrolidinyl Ring : Undergoes ring-opening reactions under basic conditions or oxidation to form sulfoxides .

Furan-3-ylphenylmethyl Group : The furan oxygen enables π-π stacking interactions, while the methylene linker allows conformational flexibility for target binding .

Q. Impact on Reactivity :

  • The sulfonamide group enhances solubility in polar solvents (e.g., DMSO) .
  • The dioxopyrrolidinyl ring’s electron-deficient nature facilitates electrophilic substitutions at the benzene ring .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., furan protons at δ 6.2–7.4 ppm) and confirms sulfonamide connectivity .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the dioxopyrrolidinyl region .

HPLC : Quantifies purity (>95% required for biological assays) using a C18 column and acetonitrile/water gradient .

Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 453.14 g/mol) .

Q. Table 2: Analytical Parameters

TechniqueConditionsKey Outcomes
HPLCC18 column, 65:35 MeOH/buffer, 1 mL/minPurity ≥95%, retention time ~8.2 min
¹H NMRDMSO-d₆, 400 MHzδ 2.8–3.2 ppm (dioxopyrrolidinyl CH₂)

Advanced: How can reaction conditions be optimized to improve synthesis yield and scalability?

Methodological Answer:
Variables to Optimize :

  • Temperature : Higher temperatures (100–120°C) accelerate dioxopyrrolidinyl formation but may degrade intermediates; use microwave-assisted synthesis for controlled heating .
  • Catalysts : Pd(PPh₃)₄ in Suzuki couplings improves cross-coupling efficiency (yield ↑15–20%) .
  • Solvent Systems : Switch from DCM to THF for better solubility of boronic acid intermediates .

Q. Scalability Considerations :

  • Continuous Flow Synthesis : Reduces reaction time and improves reproducibility for industrial-scale production .

Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with enhanced biological activity?

Methodological Answer:
Key SAR Findings :

Fluorophenyl Group : Substitution at the 2-position enhances antimicrobial activity (MIC ↓50% against S. aureus) .

Dioxopyrrolidinyl Ring : Oxidation to a sulfone improves metabolic stability but reduces solubility .

Furan Modification : Replacing furan with thiophene increases logP (better membrane permeability) but reduces target affinity .

Q. Table 3: SAR-Driven Modifications

ModificationBiological ImpactReference
2-Fluorophenyl substitution↑Antimicrobial activity
Dioxopyrrolidinyl sulfonation↑Metabolic stability
Thiophene replacementAltered logP and affinity

Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:
Common Contradictions :

  • Overlapping Peaks : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals (e.g., distinguishing furan vs. benzene protons) .
  • Impurity Artifacts : Compare HPLC retention times with synthetic intermediates to identify byproducts .

Q. Validation Protocol :

Cross-reference experimental NMR with computational predictions (DFT calculations).

Confirm mass fragmentation patterns via HRMS .

Advanced: What strategies are effective for designing derivatives with improved pharmacokinetic properties?

Methodological Answer:

LogP Optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce logP while maintaining target binding .

Prodrug Approaches : Mask the sulfonamide as an ester to enhance oral bioavailability .

Metabolic Stability : Replace labile groups (e.g., furan with pyridine) to resist cytochrome P450 oxidation .

Advanced: What protocols are recommended for in vitro biological testing (e.g., cytotoxicity, enzyme inhibition)?

Methodological Answer:
Standardized Assays :

Cytotoxicity : MTT assay using HEK-293 cells (IC₅₀ determination via dose-response curves) .

Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition with 10 µM substrate) .

Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive/-negative panels .

Q. Controls Required :

  • Positive controls (e.g., doxorubicin for cytotoxicity).
  • Solvent controls (DMSO ≤0.1% v/v) .

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